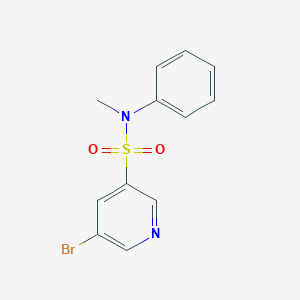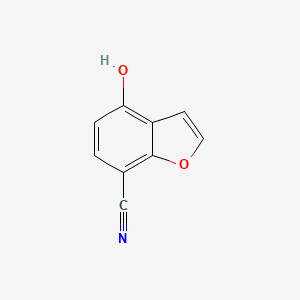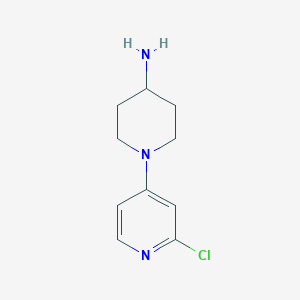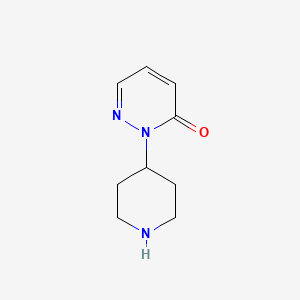
2-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-piperidin-4-ylpyridazin-3-one is a heterocyclic compound that features a pyridazinone ring fused with a piperidine ring. This compound is part of the pyridazinone family, which is known for its diverse pharmacological activities. Pyridazinones are recognized for their potential in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-4-ylpyridazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . Another approach involves the use of Grignard reagents to introduce the piperidine moiety into the pyridazinone ring .
Industrial Production Methods
Industrial production of 2-piperidin-4-ylpyridazin-3-one may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-piperidin-4-ylpyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridazinones, and various substituted derivatives, which can exhibit different pharmacological activities .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential as an anti-inflammatory and antihypertensive agent.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-piperidin-4-ylpyridazin-3-one involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, it can modulate ion channels and receptors, contributing to its antihypertensive and analgesic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazinone: Shares the pyridazinone core but lacks the piperidine ring.
Piperidine Derivatives: Compounds like piperidine itself and its various substituted forms.
Other Heterocycles: Compounds such as pyrimidine and pyrazine, which also contain nitrogen atoms in their rings
Uniqueness
2-piperidin-4-ylpyridazin-3-one is unique due to its dual ring structure, which combines the pharmacological properties of both pyridazinone and piperidine. This combination enhances its biological activity and makes it a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H13N3O |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-piperidin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C9H13N3O/c13-9-2-1-5-11-12(9)8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2 |
Clé InChI |
GONFHSRLMQKHTB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N2C(=O)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Bromophenyl)methyl]-2,3-dihydroindole](/img/structure/B13870203.png)

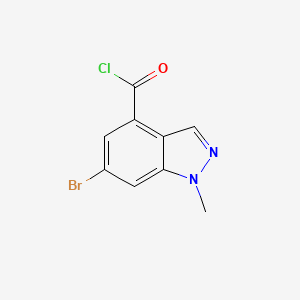
![4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine](/img/structure/B13870216.png)
![5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B13870218.png)
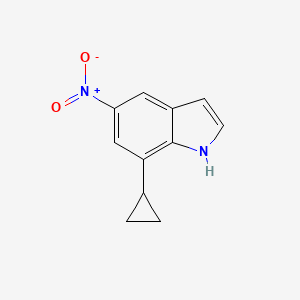
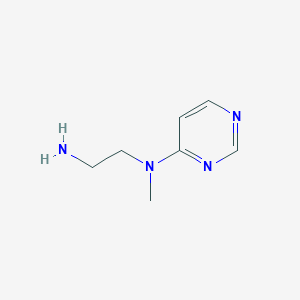
![Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13870234.png)
